molecular formula C15H15NO3 B8788158 methyl N-(4-phenoxyphenyl)glycinate

methyl N-(4-phenoxyphenyl)glycinate

Cat. No.: B8788158
M. Wt: 257.28 g/mol
InChI Key: LBJJUAQIFKIEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-(4-phenoxyphenyl)glycinate is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenoxyphenylamine and is characterized by the presence of a methyl ester group attached to the aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-phenoxyphenyl)glycinate typically involves the reaction of 4-phenoxyaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Phenoxyaniline+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-[(4-phenoxyphenyl)amino]acetate\text{4-Phenoxyaniline} + \text{Methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-Phenoxyaniline+Methyl bromoacetateK2​CO3​,DMF,heat​Methyl 2-[(4-phenoxyphenyl)amino]acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-phenoxyphenyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

methyl N-(4-phenoxyphenyl)glycinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxyphenyl)amino]acetate
  • Ethyl 2-[(4-phenoxyphenyl)amino]acetate
  • Methyl 2-[(4-chlorophenyl)amino]acetate

Uniqueness

methyl N-(4-phenoxyphenyl)glycinate is unique due to its specific phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(4-phenoxyanilino)acetate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)11-16-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

LBJJUAQIFKIEFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-phenoxyaniline (30 g, 0.162 mol), methyl chloroacetate (21.3 ml, 0.243 mol) and sodium bicarbonate (27.2 g, 0.324 mol) was heated at 100°-120° C. with magnetic stirring for 24 hours. The resulting semi-solid was partitioned between dichloromethane (300 ml) and water (300 ml) then separated. The aqueous layer was extracted with dichloromethane (200 ml) and the organic extracts were combined. The extracts were washed with 2N hydrochloric acid (2×200 ml) and water (2×200 ml), dried (MgSO4) and evaporated to give a brown oil. This was heated with hexane (300 ml) to give an oil suspension. The hexane was decanted off and residual oil crystallised on cooling. The solid was triturated with ether/hexane 1:1 and filtered to give a brown solid (13.6 g, 33%) m.p. 80°-82° C. A second crop of a pale yellow solid was also given (10.5 g, 25%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.